Defined (S)-Stereochemistry at C2 Enables Enantioselective SAR—Unavailable with Racemic 2-(3,5-Difluorophenyl)azetidine
(S)-2-(3,5-Difluorophenyl)azetidine (CAS 1213474-54-4) is supplied as a single, configurationally defined (S)-enantiomer with a confirmed [C@H] stereocenter at the C2 position, as verified by its InChI stereochemical descriptor (/t9-/m0/s1) . In contrast, the commercially available racemic mixture 2-(3,5-difluorophenyl)azetidine (CAS 1270583-88-4) contains an undefined stereocenter (Atom Stereo Count = 0) and presents both enantiomers in equal proportion, rendering it unsuitable for enantioselective structure–activity relationship campaigns where target engagement depends on absolute configuration [1]. The (R)-enantiomer counterpart does not have a discrete CAS entry from major suppliers, making the (S)-enantiomer the only reliably accessible single-enantiomer form of this scaffold.
| Evidence Dimension | Stereochemical definition (Defined Atom Stereocenter Count) |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count = 1; InChI stereodescriptor /t9-/m0/s1 |
| Comparator Or Baseline | Racemic 2-(3,5-difluorophenyl)azetidine: Defined Atom Stereocenter Count = 0 (PubChem CID 55283267) |
| Quantified Difference | 1 vs. 0 defined stereocenters; single enantiomer vs. racemic mixture |
| Conditions | Structural comparison from PubChem computed properties and BOC Sciences product specification |
Why This Matters
For procurement supporting enantioselective medicinal chemistry, the (S)-enantiomer provides a defined chiral input that the racemate cannot offer, avoiding the need for chiral resolution and eliminating ambiguity in SAR interpretation.
- [1] PubChem CID 55283267, 2-(3,5-difluorophenyl)azetidine (racemic), Defined Atom Stereocenter Count = 0, CAS 1270583-88-4. View Source
